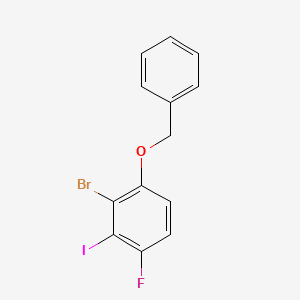

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene

CAS No.: 2624417-71-4

Cat. No.: VC11651810

Molecular Formula: C13H9BrFIO

Molecular Weight: 407.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2624417-71-4 |

|---|---|

| Molecular Formula | C13H9BrFIO |

| Molecular Weight | 407.02 g/mol |

| IUPAC Name | 3-bromo-1-fluoro-2-iodo-4-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C13H9BrFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

| Standard InChI Key | UAXFPNSMPSEFEV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br |

Introduction

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is a complex organic compound that belongs to the class of halogenated benzene derivatives. It features a benzene ring substituted with a benzyloxy group, bromine, fluorine, and iodine atoms. This compound is of interest in various chemical syntheses due to its multiple functional groups, which can participate in a range of chemical reactions.

Synthesis and Applications

1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene can be synthesized through a series of reactions involving halogenation and etherification of benzene derivatives. Its applications are diverse, including:

-

Pharmaceutical Synthesis: It can serve as an intermediate in the synthesis of complex pharmaceutical compounds, leveraging its multiple reactive sites for cross-coupling reactions.

-

Material Science: The compound's halogenated structure makes it suitable for the development of new materials, such as liquid crystals or carbazole derivatives.

Chemical Reactions and Functional Groups

-

Halogen Substitution: The iodine and bromine atoms are suitable for metal-catalyzed cross-coupling reactions, while the fluorine atom can undergo nucleophilic aromatic substitution.

-

Benzyloxy Group: This group can be cleaved under specific conditions, allowing further functionalization of the benzene ring.

Comparison with Similar Compounds

Safety and Handling

Handling of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene requires caution due to its potential toxicity and reactivity. It should be stored in a cool, dry place, away from light, and handled with appropriate protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume